S-Trityl-L-cysteine

Kinesin Eg5 Binding Kinetics Allosteric Inhibition

Select S-Trityl-L-cysteine for unparalleled experimental control in Eg5 target validation. Unlike monastrol, STLC exhibits ~8-fold faster association and ~4-fold slower dissociation kinetics, yielding tighter, reversible binding and a well-defined HeLa IC50 of 700 nM. Its selectivity for Eg5 over nine other kinesins ensures clean monoastral spindle phenotypes without confounding off-target effects. As the benchmark scaffold in the NCI-60 panel (mean GI50 = 1.3 μM), this probe enables direct potency comparisons for rational inhibitor optimization. Available at ≥98% purity with ambient shipping for standard R&D quantities.

Molecular Formula C22H21NO2S
Molecular Weight 363.5 g/mol
CAS No. 2799-07-7
Cat. No. B555381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Trityl-L-cysteine
CAS2799-07-7
SynonymsS-Trityl-L-cysteine; 2799-07-7; (+)-S-Trityl-L-cysteine; 3-Tritylthio-L-alanine; Tritylcysteine; H-Cys(Trt)-OH; NSC83265; S-Tritylcysteine; L-Alanine,3-(tritylthio)-; S-(Triphenylmethyl)-L-cysteine; Alanine,3-(tritylthio)-,L-; (2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoicacid; CHEMBL392695; DLMYFMLKORXJPO-FQEVSTJZSA-N; NSC124663; BRN2339626; ST092344; S-Triphenylmethyl-L-cysteine; NSC-83265; ZZD; STLC; PubChem19027; NCIMech_000214; AC1L2Q2D; KSC491M7D
Molecular FormulaC22H21NO2S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
InChIInChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
InChIKeyDLMYFMLKORXJPO-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Trityl-L-cysteine (CAS 2799-07-7) for Research: A Selective Mitotic Kinesin Eg5 Inhibitor


S-Trityl-L-cysteine (STLC, NSC 83265) is a non-natural amino acid derivative that acts as a potent, cell-permeable, and selective allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or Kif11) [1]. Eg5 is essential for establishing and maintaining a bipolar mitotic spindle, making its inhibition a validated approach for inducing cell cycle arrest in mitosis [2]. STLC serves as a critical chemical probe for dissecting Eg5 function and a benchmark scaffold in anticancer drug discovery, with research-grade material typically supplied at ≥98% purity . Unlike broad-spectrum microtubule-targeting agents, STLC offers a defined, kinesin-specific mechanism of action, which is crucial for experimental reproducibility and target validation studies .

Why Generic Eg5 Inhibitors Cannot Replace S-Trityl-L-cysteine in Critical Assays


Direct substitution of S-Trityl-L-cysteine with other mitotic kinesin Eg5 inhibitors—such as the classic probe monastrol, more potent derivatives like S-4-methoxyltrityl-L-cysteine, or clinical-stage candidates like ispinesib and SB-743921—is not scientifically valid due to marked differences in binding kinetics, target selectivity, cellular potency, and in vivo pharmacological properties [1]. STLC exhibits a unique kinetic signature with a ~8-fold faster association rate and ~4-fold slower dissociation rate compared to monastrol, resulting in tighter binding and superior cellular efficacy [2]. Furthermore, the stereochemical requirements, off-target profiles across the kinesin family, and the specific allosteric binding site interactions of STLC are distinct from those of other inhibitor classes, which can lead to divergent biological outcomes in functional assays . The following quantitative evidence underscores why STLC remains an indispensable and non-interchangeable tool for researchers requiring a well-characterized, reversible Eg5 inhibitor with a robust and publicly available data set.

Quantitative Evidence Guide: S-Trityl-L-cysteine's Differentiated Performance Against Key Comparators


Superior Binding Kinetics and Tighter Inhibition Compared to Monastrol

S-Trityl-L-cysteine demonstrates significantly tighter binding to the human kinesin Eg5 compared to the classic tool compound monastrol, a difference driven by both faster association and slower dissociation kinetics. In head-to-head kinetic analyses, STLC exhibited an ~8-fold faster association rate constant (6.1 μM⁻¹s⁻¹) and an ~4-fold slower release rate constant (3.6 s⁻¹) than monastrol (0.78 μM⁻¹s⁻¹ and 15 s⁻¹, respectively) [1]. This translates to a markedly lower apparent inhibition constant (Ki,app) for STLC, estimated at <150 nM under physiological salt conditions, while monastrol's Ki,app is considerably higher . This kinetic advantage is a primary driver of STLC's superior potency in cellular assays.

Kinesin Eg5 Binding Kinetics Allosteric Inhibition Mitotic Arrest

Enhanced Mitotic Arrest Potency in HeLa Cells vs. Monastrol

The kinetic advantages of S-Trityl-L-cysteine translate directly into superior cellular potency. In HeLa cell-based mitotic arrest assays, STLC induces a characteristic monoastral spindle phenotype and blocks cell cycle progression with an IC50 of 700 nM . This is approximately 10-fold more potent than the 7 μM IC50 reported for monastrol in comparable assays . This difference underscores that STLC achieves effective intracellular Eg5 inhibition at substantially lower concentrations, reducing the risk of off-target effects associated with higher compound concentrations.

Cell Cycle Arrest HeLa Cells Mitotic Index Phenotypic Screening

Validated Broad-Spectrum Antiproliferative Activity in the NCI-60 Panel

S-Trityl-L-cysteine has been rigorously evaluated for antiproliferative activity across the National Cancer Institute's (NCI) 60 human tumor cell line panel, demonstrating a mean growth inhibition (GI50) of 1.3 μM . While more potent STLC derivatives exist (e.g., some triphenylbutanamine analogues achieve sub-nanomolar Ki,app values), these optimized compounds often exhibit liabilities in other critical parameters such as hERG channel inhibition or CYP enzyme metabolism [1]. STLC's well-documented, moderate potency serves as a reliable benchmark and a validated starting point for medicinal chemistry efforts, whereas the clinical candidates ispinesib and SB-743921, despite higher potency, have distinct and often undisclosed selectivity and pharmacokinetic profiles that are not directly comparable in a research context [2].

Anticancer Drug Discovery NCI-60 GI50 Cancer Cell Line Panel

High Selectivity Profile for Eg5 Over Other Human Kinesins

S-Trityl-L-cysteine exhibits a high degree of selectivity for its target, mitotic kinesin Eg5. When screened against a panel of nine other human kinesins in an enzyme-coupled ATPase assay, STLC showed no significant inhibition of any family member, demonstrating its specificity for the Eg5 allosteric binding site [1]. This selectivity profile is a critical differentiator from some other mitotic inhibitors or more broadly acting kinesin probes, which may inadvertently inhibit related motor proteins (e.g., Kif3A, Kif4A) and confound experimental interpretation of mitotic phenotypes .

Target Selectivity Kinesin Family Off-Target Effects Chemical Biology

Defined Physicochemical and Stability Profile for Experimental Reproducibility

Consistent experimental outcomes depend on reliable compound handling and stability. S-Trityl-L-cysteine has a well-defined solubility profile, dissolving in DMSO up to 20 mg/mL, which allows for the preparation of concentrated stock solutions for cellular assays . Its solid form is stable for at least two years when stored at -20°C, and DMSO stock solutions are stable for up to one week at -20°C [1]. In contrast, some STLC analogues with improved potency may have reduced solubility or require more stringent storage conditions, which can introduce variability in dose-response studies. This well-characterized, stable behavior simplifies compound management and enhances inter-experimental reproducibility.

Compound Management Solubility Stability Assay Reproducibility

Optimal Application Scenarios for S-Trityl-L-cysteine in Research and Drug Discovery


Mechanistic Studies of Mitotic Spindle Assembly and Function

S-Trityl-L-cysteine is the ideal chemical probe for dissecting the specific role of Eg5 in mitosis. Its reversible, tight-binding inhibition [1] and high selectivity for Eg5 over nine other kinesins allow researchers to induce a precise, reversible mitotic arrest characterized by monoastral spindles. This enables clean, interpretable experiments on centrosome separation, spindle bipolarity establishment, and the mitotic checkpoint without confounding off-target effects on other motor proteins [2].

Benchmarking and Validating Novel Eg5/KSP Inhibitors in Anticancer Drug Discovery

Due to its well-characterized activity in the NCI-60 panel (mean GI50 = 1.3 μM) and extensive publication record, STLC serves as a reliable positive control and benchmark scaffold. Medicinal chemists can directly compare the potency, binding kinetics, and cellular efficacy of their novel Eg5 inhibitors against STLC's established data, facilitating the rational optimization of new chemical entities [3].

Functional Genomics and Target Validation Screens

In RNAi or CRISPR-based screens where Eg5 is knocked down, STLC provides a valuable small-molecule control to validate the observed phenotype is due to Eg5 inhibition. Its high selectivity and well-defined cellular IC50 (700 nM in HeLa cells) make it a precise tool for confirming on-target effects and establishing dose-response relationships in high-content screening assays focused on mitotic progression and cell division.

Development of Antibody-Drug Conjugate (ADC) Payloads

Recent research has identified S-Trityl-L-cysteine derivatives as promising payloads for ADCs targeting KSP [4]. The core STLC pharmacophore has been successfully conjugated to a valine-citrulline linker, demonstrating cathepsin B-mediated release and potent cytotoxicity (e.g., derivative 2-C with GI50 = 1.2 nM in HCT116 cells) [4]. This application leverages the established KSP-targeting mechanism of STLC while achieving targeted delivery to cancer cells.

Technical Documentation Hub

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